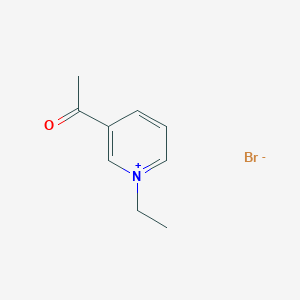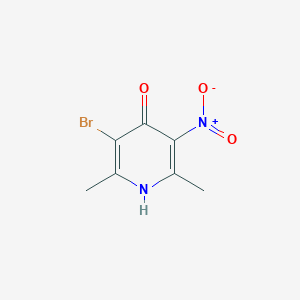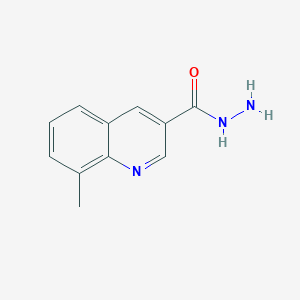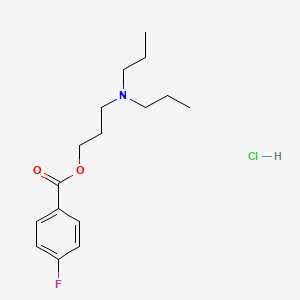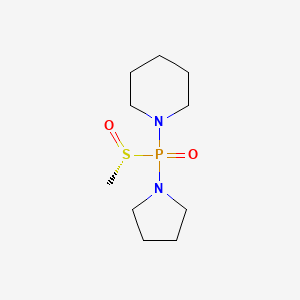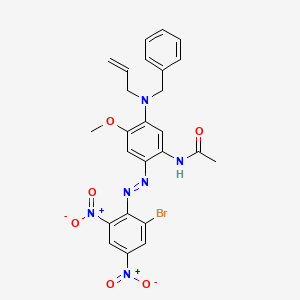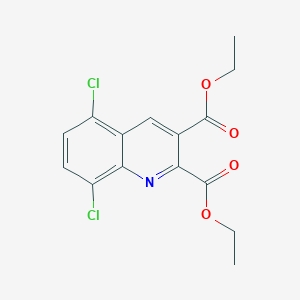
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C15H13Cl2NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C. This reaction forms the quinoline scaffold through a pseudo three-component reaction, resulting in high regioselectivity and good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry, such as using eco-friendly catalysts and minimizing waste, are likely applied to scale up the synthesis process.
化学反应分析
Types of Reactions
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions include modified quinoline derivatives, which can have different functional groups or oxidation states depending on the reaction conditions.
科学研究应用
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes
作用机制
The mechanism by which diethyl 5,8-dichloroquinoline-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit specific enzymes, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate: Similar in structure but with different chlorine atom positions.
Diethyl 5,7-dichloroquinoline-2,3-dicarboxylate: Another similar compound with chlorine atoms at different positions.
Uniqueness
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can result in distinct chemical properties and biological activities compared to its analogs.
属性
分子式 |
C15H13Cl2NO4 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
diethyl 5,8-dichloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-10(16)5-6-11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
DTPLWFHAXBAITO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




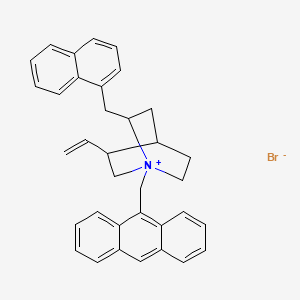
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
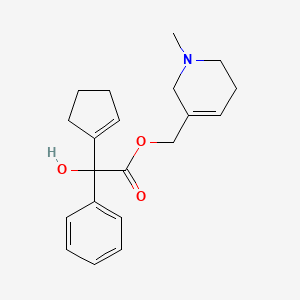

![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
